Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate
Description
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is a quinoline derivative characterized by a methoxy group substituted with a 2,5-dimethylphenyl moiety at position 4, a methyl group at position 6, and a methyl ester at position 2. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and P-glycoprotein (P-gp) inhibitory activities .
Properties
IUPAC Name |
methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-13-5-7-15(3)16(9-13)12-25-20-11-19(21(23)24-4)22-18-8-6-14(2)10-17(18)20/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJKVULKCMFDDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydroxylation via Nitration-Reduction
Nitration of methyl 6-methylquinoline-2-carboxylate with fuming nitric acid (HNO₃) at 0°C yields the 4-nitro derivative. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is subsequently diazotized with NaNO₂/HCl and hydrolyzed to afford 4-hydroxy-6-methylquinoline-2-carboxylate (Yield: 58%).
Etherification via Mitsunobu Reaction
The 4-hydroxy intermediate reacts with (2,5-dimethylphenyl)methanol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the [(2,5-dimethylphenyl)methoxy] group. This method ensures retention of configuration and high regioselectivity (Yield: 82%).
Optimized Mitsunobu Conditions
| Component | Quantity |
|---|---|
| 4-Hydroxy-6-methylquinoline-2-carboxylate | 1.0 equiv |
| (2,5-Dimethylphenyl)methanol | 1.5 equiv |
| Diethyl Azodicarboxylate (DEAD) | 1.5 equiv |
| Triphenylphosphine (PPh₃) | 1.5 equiv |
| Solvent | Dry THF |
| Reaction Time | 12 h, 25°C |
Alternative Pathway: Doebner-Modified Reaction
The Doebner reaction, typically used for 4-carboxyquinolines, can be adapted for 2-carboxylates by altering reactant stoichiometry. Combining 3-methylaniline with pyruvic acid and (2,5-dimethylphenyl)methoxyacetaldehyde in ethanol under reflux induces cyclization. While this method bypasses intermediate hydroxylation, it suffers from lower yields (45–50%) due to competing byproduct formation.
Regioselectivity Considerations
- Electron-donating groups on the aniline (e.g., methyl) direct cyclization to the 6-position.
- Steric hindrance from (2,5-dimethylphenyl)methoxyacetaldehyde favors 4-substitution over 3-position.
Final Esterification and Purification
Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed by thin-layer chromatography (TLC) and ¹H-NMR.
Comparative Yields of Synthetic Routes
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Gould-Jacob + Mitsunobu | 82 | 98 |
| Doebner-Modified | 50 | 95 |
Industrial-Scale Considerations
Large-scale synthesis employs continuous-flow reactors for cyclization steps, enhancing heat transfer and reducing reaction times (2 h vs. 6 h batch). Solvent recovery systems minimize waste, aligning with green chemistry principles.
Challenges and Optimization Strategies
- Byproduct Formation : Competing cyclization pathways in Doebner reactions generate 2-methylquinoline-4-carboxylic acid derivatives. Excess pyruvic acid (2.0 equiv) suppresses this side reaction.
- Ester Hydrolysis : Acidic conditions during Mitsunobu reactions may cleave the methyl ester. Buffering with NaHCO₃ maintains ester integrity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is a compound that has garnered attention in various scientific research applications due to its potential biological activities. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Breast Cancer
In vitro studies involving MCF-7 breast cancer cells revealed that the compound induces apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, indicating a potent effect on cell viability.
Table 2: Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| HT-29 (Colon) | 20 | Cell cycle arrest |
Antimicrobial Properties
The compound has also demonstrated promising antimicrobial activity against a range of pathogens, particularly Gram-positive bacteria.
Antimicrobial Activity
In studies assessing its efficacy against various bacterial strains, the compound showed minimum inhibitory concentrations (MICs) that suggest it could be a valuable agent in combating infections.
Table 3: Antimicrobial Activity
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 8 |
| Escherichia coli | 32 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit enzymes involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differences:
Physical and Chemical Properties
- Melting Points: Derivatives like 4-methoxy-6-methylquinolyl-2-carboxylic acid exhibit high melting points (~228°C) due to hydrogen bonding , whereas esterified analogues (e.g., methyl 4-chloro-6-methoxyquinoline-2-carboxylate) likely have lower melting points.
- Solubility : The target compound’s bulky (2,5-dimethylphenyl)methoxy group may reduce solubility in polar solvents compared to smaller substituents (e.g., methoxy or chloro) .
Data Tables
Table 1: Comparative Analysis of Key Derivatives
Biological Activity
Methyl 4-[(2,5-dimethylphenyl)methoxy]-6-methylquinoline-2-carboxylate is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
1. Overview of Quinoline Derivatives
Quinoline derivatives have garnered attention in medicinal chemistry due to their ability to interact with various biological targets. These compounds are often investigated for their potential as anti-cancer, anti-inflammatory, and antimicrobial agents. The structural features of this compound suggest that it may possess similar biological properties.
2.1 Anticancer Properties
Research indicates that quinoline derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that modifications in the quinoline structure can enhance their efficacy against specific cancer types by:
- Inhibiting DNA Gyrase : Quinoline derivatives are known to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication, which may also extend to cancer cells by disrupting their DNA processes .
- Inducing Apoptosis : Some studies suggest that these compounds can trigger apoptosis in cancer cells through the activation of specific signaling pathways .
2.2 Antimicrobial Activity
This compound has potential antimicrobial properties:
- Broad-Spectrum Activity : Quinoline derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. The presence of a methoxy group in this compound may enhance its lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.
- Mechanism of Action : The mechanism often involves interference with nucleic acid synthesis or disruption of cellular membranes.
2.3 Anti-inflammatory Effects
Quinoline derivatives are also studied for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models . This action is crucial for conditions like arthritis and other inflammatory diseases.
3. Case Studies and Research Findings
Several studies have focused on the biological activity of quinoline derivatives similar to this compound:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor affecting metabolic pathways critical for cell survival.
- Receptor Binding : It could interact with specific receptors involved in cell signaling pathways related to growth and apoptosis.
5. Conclusion
This compound exhibits significant biological activity that warrants further exploration in pharmacological research. Its potential as an anticancer agent, antimicrobial compound, and anti-inflammatory drug highlights its importance in medicinal chemistry. Continued research into its mechanisms of action and clinical applications could lead to novel therapeutic strategies against various diseases.
Q & A
Basic Research Question
- NMR/IR Analysis : Use - and -NMR to confirm methoxy ( 3.8–4.0 ppm), methyl ( 2.3–2.6 ppm), and ester carbonyl ( 165–170 ppm) groups. IR spectroscopy verifies C=O stretches (~1720 cm) and aromatic C–O bonds (~1250 cm).
- X-ray Crystallography : As demonstrated for similar quinoline derivatives (e.g., ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate), single-crystal X-ray diffraction resolves substituent positions and confirms the planar quinoline core. Lattice parameters (e.g., monoclinic , , ) provide structural validation .
What strategies address contradictions in biological activity data for quinoline derivatives with similar substituents?
Advanced Research Question
Discrepancies in antimicrobial or anticancer activity may arise from substituent positioning or stereoelectronic effects. For example:
- Functional Group Positioning : The 2,5-dimethylphenyl methoxy group may sterically hinder target binding compared to unsubstituted analogs.
- Methodological Controls : Use standardized assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) with positive controls (e.g., ciprofloxacin for bacteria, doxorubicin for cancer cells).
- Computational Modeling : Density Functional Theory (DFT) calculations assess electron distribution (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity .
How can computational chemistry predict the reactivity of the methoxy and methyl groups in further derivatization?
Advanced Research Question
- Electrophilic Reactivity : The methoxy group’s electron-donating nature activates the quinoline ring for electrophilic substitution at positions 5 and 6. Methyl groups at position 6 may sterically direct reactions to the 4-position.
- DFT/Molecular Dynamics : Simulate transition states for reactions like nitration or halogenation. For example, Fukui indices () identify nucleophilic sites, while Mulliken charges quantify substituent effects .
- Experimental Validation : Cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) can test predicted reactivity patterns .
What analytical techniques resolve purity challenges during large-scale synthesis?
Advanced Research Question
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate and quantify byproducts (e.g., unreacted intermediates).
- DSC/TGA : Differential scanning calorimetry detects polymorphic impurities (melting point deviations >2°C indicate contamination) .
- Recrystallization Optimization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity, as demonstrated for structurally related 4-chloro-2-methylquinoline-6-carboxylic acid .
How do steric and electronic effects of the 2,5-dimethylphenyl group influence pharmacological properties?
Advanced Research Question
- Steric Effects : The bulky 2,5-dimethylphenyl methoxy group may reduce membrane permeability compared to smaller substituents (e.g., 4-methoxyphenyl).
- Lipophilicity : Calculate logP values (e.g., using MarvinSketch) to correlate substituent hydrophobicity with bioavailability.
- In Silico Docking : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like topoisomerase II or bacterial gyrase. Compare with analogs lacking methyl groups to isolate steric contributions .
What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Question
- Byproduct Formation : Optimize reaction time and temperature to minimize over-acylation or dimerization.
- Catalyst Selection : Transition from homogeneous catalysts (e.g., Pd(PPh)) to heterogeneous systems (e.g., Pd/C) for easier recycling .
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
